

# In-Depth Technical Guide: Ethyl 2-chloro-4-methyloxazole-5-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *Ethyl 2-chloro-4-methyloxazole-5-carboxylate*

**Cat. No.:** *B1338036*

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CAS Number: 78451-11-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-chloro-4-methyloxazole-5-carboxylate**, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and known applications, with a focus on providing practical information for laboratory and research settings.

## Chemical and Physical Properties

**Ethyl 2-chloro-4-methyloxazole-5-carboxylate** is a substituted oxazole, a class of heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a chloro group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position imparts specific reactivity and potential for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **Ethyl 2-chloro-4-methyloxazole-5-carboxylate**

Property	Value
CAS Number	78451-11-3
Molecular Formula	C <sub>7</sub> H <sub>8</sub> CINO <sub>3</sub>
Molecular Weight	189.6 g/mol
Storage Temperature	2-8°C

## Synthesis of Substituted Oxazoles: A General Overview

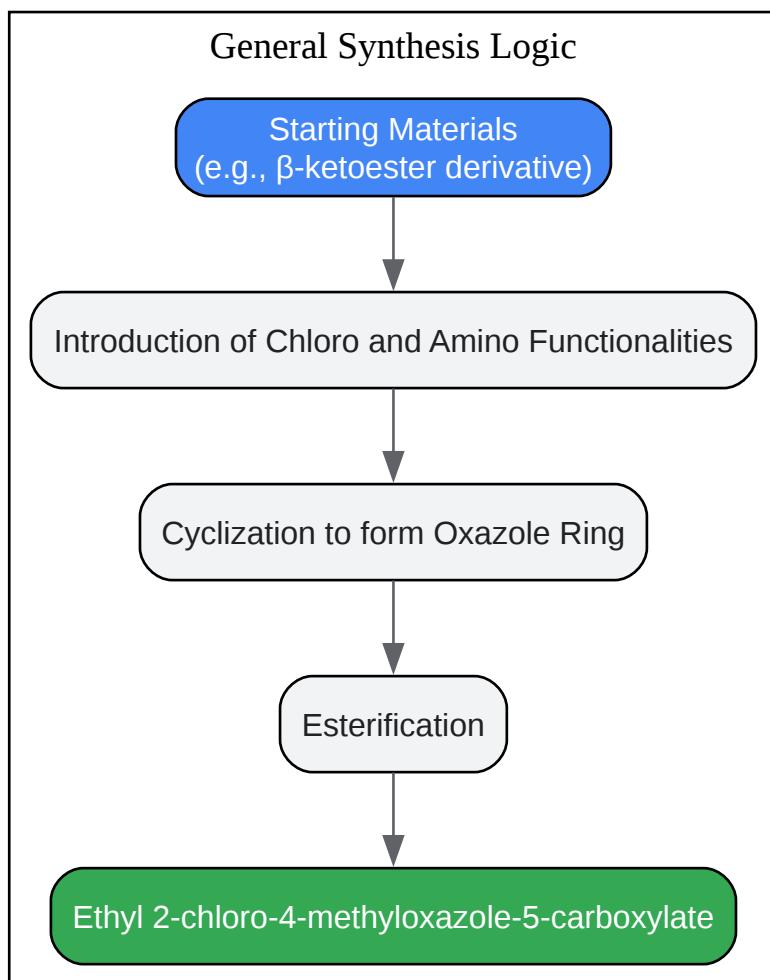
While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-chloro-4-methyloxazole-5-carboxylate** (CAS 78451-11-3) is not readily available in public literature, several established methods for the synthesis of substituted oxazoles can be adapted for its preparation. These methods provide a foundational understanding for researchers aiming to synthesize this and related compounds.

One of the most common and versatile methods is the van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.<sup>[1][2]</sup> The versatility of this method allows for the introduction of various substituents onto the oxazole ring.

Another prominent method is the Bredereck reaction, which typically involves the reaction of  $\alpha$ -haloketones with amides to yield 2,5-disubstituted oxazoles. More recent modifications of this method utilize  $\alpha$ -hydroxyketones as starting materials, offering a cleaner and more economical pathway.

Furthermore, the cycloisomerization of propargylic amides represents a modern approach to synthesizing polysubstituted oxazoles. This method often employs silica gel-supported catalysts and provides a versatile route to a wide range of oxazole derivatives.

A plausible synthetic approach for **Ethyl 2-chloro-4-methyloxazole-5-carboxylate** could involve the cyclization of a suitably substituted precursor. The general logic of such a synthesis is depicted in the workflow diagram below.



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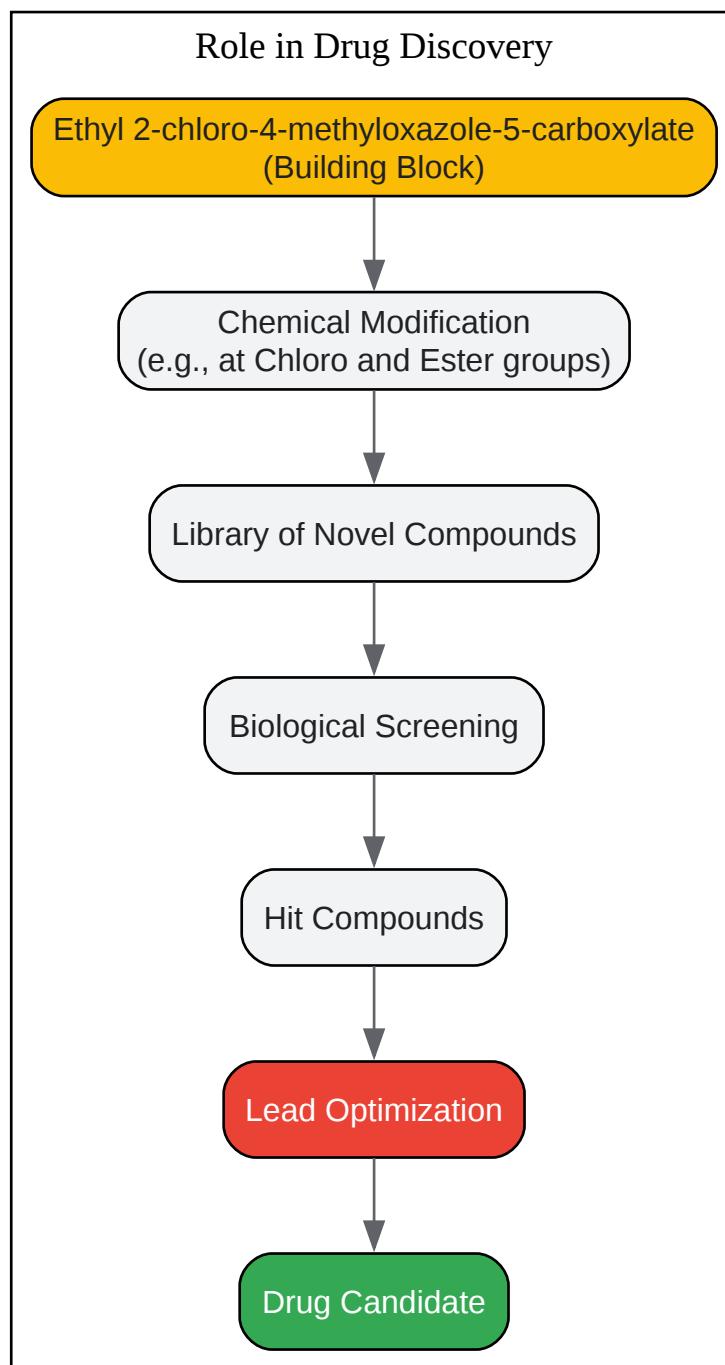
Caption: General Synthetic Workflow for Substituted Oxazoles.

## Applications in Drug Discovery and Development

Oxazole rings are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds, including those with anticancer, antiviral, antibacterial, and anti-inflammatory properties.<sup>[3]</sup> **Ethyl 2-chloro-4-methyloxazole-5-carboxylate**, as a functionalized oxazole, serves as a valuable building block for the synthesis of novel therapeutic agents. The chloro and ester functionalities provide convenient handles for further chemical elaboration, allowing for the generation of diverse libraries of compounds for biological screening.

While specific examples of drug candidates derived directly from **Ethyl 2-chloro-4-methyloxazole-5-carboxylate** are not extensively documented in publicly accessible literature, the broader class of substituted oxazoles and isoxazoles has been investigated for various therapeutic targets. For instance, derivatives of the isoxazole scaffold have been explored as inhibitors of enzymes such as D1 protease and biotin carboxylase.<sup>[4]</sup>

The potential utility of this compound in drug discovery is highlighted by the general importance of substituted thiazole and oxazole derivatives in generating compounds with antimicrobial and anticancer activities.<sup>[5][6]</sup> The strategic modification of the substituents on the oxazole core can lead to compounds with tailored biological activities.



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Caption: Workflow for Utilizing **Ethyl 2-chloro-4-methyloxazole-5-carboxylate** in a Drug Discovery Program.

## Experimental Protocols

As previously noted, a specific, validated experimental protocol for the synthesis of **Ethyl 2-chloro-4-methyloxazole-5-carboxylate** is not available in the public domain. However, for researchers interested in the synthesis of related compounds, a general procedure for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids has been described. This can serve as a foundational methodology.

### General Procedure for the Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Acids<sup>[7]</sup>

- Materials:

- Carboxylic acid (1.0 equivalent)
- 4-Dimethylaminopyridine (DMAP) (1.5 equivalents)
- Trifluoromethanesulfonylpyridinium (DMAP-Tf) reagent (1.3 equivalents)
- Isocyanide (e.g., isocyanoacetate) (1.2 equivalents)
- Dichloromethane (DCM) as solvent

- Procedure:

- To a reaction vial under a dry nitrogen atmosphere, add the carboxylic acid, DMAP, and DCM.
- Add the DMAP-Tf reagent and stir the mixture at room temperature for 5 minutes.
- Once the solids have dissolved, add the isocyanide to the reaction mixture.
- Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.
- Upon completion, the reaction mixture can be worked up and the product purified using standard techniques such as column chromatography.

Note: This is a generalized protocol and would require optimization for the specific synthesis of **Ethyl 2-chloro-4-methyloxazole-5-carboxylate**, likely starting from a different set of precursors to achieve the desired substitution pattern.

## Conclusion

**Ethyl 2-chloro-4-methyloxazole-5-carboxylate** is a chemical intermediate with significant potential for the development of novel compounds in the pharmaceutical and agrochemical industries. While detailed public data on this specific molecule is limited, the well-established chemistry of oxazoles provides a strong foundation for its synthesis and derivatization. Its functional groups offer versatile points for modification, making it an attractive starting material for the creation of diverse chemical libraries aimed at discovering new biologically active molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Ethyl 2-chloro-4-methyloxazole-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338036#ethyl-2-chloro-4-methyloxazole-5-carboxylate-cas-number>]

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